molecular formula C25H25FN2O3S B11453134 1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide

1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B11453134
M. Wt: 452.5 g/mol
InChI Key: NZYOPFMQBOKLAZ-UHFFFAOYSA-N
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Description

1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes a fluorophenoxy group, dimethoxy groups, and a dihydroisoquinoline core, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide typically involves multiple steps, including the formation of the dihydroisoquinoline core, introduction of the fluorophenoxy group, and subsequent functionalization with dimethoxy and phenyl groups. Common reagents used in these reactions include fluorophenol, methoxybenzene, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s activity .

Scientific Research Applications

1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H25FN2O3S

Molecular Weight

452.5 g/mol

IUPAC Name

1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C25H25FN2O3S/c1-29-23-14-17-12-13-28(25(32)27-19-6-4-3-5-7-19)22(21(17)15-24(23)30-2)16-31-20-10-8-18(26)9-11-20/h3-11,14-15,22H,12-13,16H2,1-2H3,(H,27,32)

InChI Key

NZYOPFMQBOKLAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=S)NC3=CC=CC=C3)COC4=CC=C(C=C4)F)OC

Origin of Product

United States

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